1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine

Beschreibung

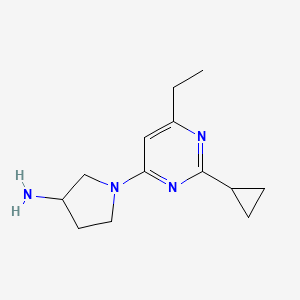

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 2, an ethyl group at position 6, and a pyrrolidin-3-amine moiety at position 4 (Figure 1). Its molecular formula is C₁₃H₂₀N₄, with a molecular weight of 232.33 g/mol . The pyrrolidine ring, a five-membered amine-containing heterocycle, contributes to conformational flexibility and hydrogen-bonding capabilities, critical for interactions with enzymes or receptors.

This compound is of interest in medicinal chemistry due to its structural hybridity, combining features of pyrimidine-based kinase inhibitors and amine-containing bioactive molecules.

Eigenschaften

Molekularformel |

C13H20N4 |

|---|---|

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C13H20N4/c1-2-11-7-12(17-6-5-10(14)8-17)16-13(15-11)9-3-4-9/h7,9-10H,2-6,8,14H2,1H3 |

InChI-Schlüssel |

ZJNBFODVSDFLOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=NC(=N1)C2CC2)N3CCC(C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine and cyclopropyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen häufig spezifische Temperaturen, Drücke und Lösungsmittel, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Alkoholen oder Ketonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können Signaltransduktion, Genexpression und Stoffwechselprozesse umfassen.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

Ring System Variations

- Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring in the target compound offers greater conformational flexibility compared to six-membered piperidine rings (e.g., ).

- Pyrimidine vs. Pyridine : Pyrimidine-based compounds (e.g., ) generally exhibit stronger π-π stacking interactions with aromatic residues in enzymes compared to pyridine derivatives (e.g., ), which lack a second nitrogen in the ring.

Functional Group Contributions

- Amine Position : The 3-amine group on pyrrolidine in the target compound facilitates hydrogen bonding with catalytic residues (e.g., in kinases or G protein-coupled receptors). Derivatives with 4-amine piperidine (e.g., ) may exhibit altered hydrogen-bonding networks.

- Halogenated Analogs : Bromine or chlorine substitutions (e.g., ) increase molecular weight and polarizability but may introduce toxicity risks absent in the target compound.

Biologische Aktivität

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrimidine ring and a pyrrolidine moiety. Its molecular formula is C13H20N4, with a molecular weight of approximately 232.33 g/mol. This compound has shown potential biological activities, particularly in the context of pharmacological applications.

Structural Characteristics

The compound's structure can be characterized as follows:

- Pyrimidine Ring: A six-membered ring containing nitrogen atoms, contributing to the compound's biological activity.

- Pyrrolidine Moiety: A five-membered saturated ring that may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity: Some derivatives have been studied for their effectiveness against various cancer cell lines.

- Antimicrobial Properties: The compound may possess activity against certain bacteria and fungi.

- Enzyme Inhibition: Interaction studies suggest potential inhibition of specific enzymes, which could lead to therapeutic applications.

The biological activity of this compound is likely mediated through its binding affinities with various biological targets. This includes:

- Receptor Interaction: The compound may act as an agonist or antagonist at specific receptors.

- Enzyme Modulation: It may inhibit or activate enzymes involved in critical biochemical pathways.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

-

Synthesis and Characterization:

- The synthesis involves multiple methods, including the reaction of cyclopropyl and ethyl-substituted pyrimidines with pyrrolidine derivatives. Reaction conditions typically include organic solvents like dichloromethane (DCM) and methanol, monitored by thin-layer chromatography (TLC) .

-

Biological Evaluations:

- A study evaluated the antitumor potential of similar pyrimidine derivatives, indicating that modifications to the structure can enhance activity against specific cancer cell lines .

- Another investigation into enzyme inhibition highlighted that compounds with a similar structural framework showed promising results in inhibiting key metabolic enzymes involved in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Cyclopropylpyrimidine | C8H10N2 | Lacks the pyrrolidine moiety; simpler structure |

| 1-(2-Cyclopropylpyrimidin-4-yl)ethanamine | C11H16N4 | Contains an ethyl chain instead of a pyrrolidine ring |

| 1-(2-Cyclopropylpyrimidin-5-yloxy)ethanamine | C12H16N3O | Includes an ether functional group; different reactivity profile |

The combination of the cyclopropyl group and the pyrrolidine structure in this compound may enhance its biological activity compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.